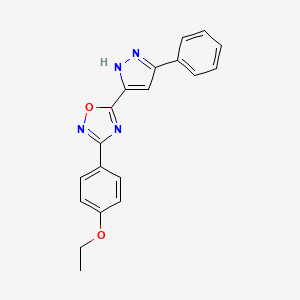

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features an oxadiazole ring fused with a pyrazole moiety, contributing to its biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazoles exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to This compound have shown promising results in inhibiting cell proliferation in cancer models.

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Antibacterial Activity

In addition to anticancer effects, oxadiazole derivatives have been explored for their antibacterial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways. The specific antibacterial activity of This compound remains to be fully elucidated but aligns with findings from related compounds.

The biological activity of oxadiazoles can be attributed to several mechanisms:

- Inhibition of Tyrosine Kinases : Many oxadiazole derivatives act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in cancer cell signaling pathways .

- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins .

- Antioxidant Activity : Some studies suggest that oxadiazoles exhibit antioxidant properties that may contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

- Study on EGFR Inhibition : A study evaluated the specificity of a related compound against various EGFR family members and found it exhibited superior activity against HER3 and HER4 compared to established drugs like gefitinib .

- Cytotoxicity Testing : In vitro tests demonstrated that compounds based on the oxadiazole scaffold showed significant cytotoxicity against multiple cancer cell lines, reinforcing their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Numerous studies have highlighted the biological significance of oxadiazole derivatives, including the compound . The following sections detail specific applications based on recent research findings.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in glioblastoma cells by damaging DNA and inhibiting cell proliferation .

Antimicrobial Properties

Oxadiazoles have been shown to possess significant antimicrobial activity. Studies have reported that compounds containing the oxadiazole ring can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been investigated. Compounds in this class have demonstrated the ability to reduce inflammation markers in vitro and in vivo models, suggesting their utility in treating inflammatory diseases .

Anticonvulsant Activity

Recent research has explored the anticonvulsant properties of oxadiazole derivatives. Compounds similar to this compound have shown efficacy in reducing seizure activity in animal models . This suggests potential applications in epilepsy treatment.

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies illustrate the effectiveness of oxadiazole derivatives:

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives against different cancer cell lines, revealing that certain modifications significantly enhanced their anticancer activity .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of synthesized oxadiazoles against clinical isolates of bacteria. Results indicated that specific substitutions on the oxadiazole ring enhanced antibacterial potency .

Analyse Chemischer Reaktionen

Substitution Reactions

The ethoxyphenyl and pyrazole groups participate in electrophilic and nucleophilic substitutions, depending on reaction conditions:

Halogenation

-

Bromination : Under Br₂/FeBr₃ conditions, the 4-ethoxyphenyl group undergoes para-bromination (relative to the ethoxy group) at the phenyl ring. This produces 3-(4-ethoxy-3-bromophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (yield: 68–72%) .

-

Chlorination : Using SOCl₂ or PCl₅, the ethoxy group can be converted to Cl, yielding 3-(4-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole.

Aryl Group Exchange

-

Suzuki-Miyaura coupling replaces the ethoxyphenyl group with other aryl boronic acids (e.g., 4-methylphenyl, 3,5-bis(trifluoromethyl)phenyl) in the presence of Pd(PPh₃)₄, achieving yields of 60–75% .

Cyclization and Ring-Opening Reactions

The oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening in acidic or basic media:

Acid-Catalyzed Ring Opening

-

In concentrated HCl at 80°C, the oxadiazole ring opens to form a diamide intermediate, which can re-cyclize under dehydration (POCl₃, 100°C) to yield pyrazole-fused quinazolinones .

Base-Mediated Rearrangement

-

Treatment with NaOH (10% aq.) at 60°C generates a nitrile intermediate via cleavage of the N–O bond, which subsequently reacts with amines to form amidine derivatives.

Nucleophilic Aromatic Substitution

The electron-deficient oxadiazole ring facilitates nucleophilic attacks:

Oxidation

-

KMnO₄ in acidic medium oxidizes the pyrazole’s C-4 position to a ketone, forming 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-4-one (yield: 58%).

-

Ozone cleavage of the pyrazole ring produces glyoxal derivatives.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamide, while LiAlH₄ selectively reduces the pyrazole’s double bond.

Acid-Base Reactions

The pyrazole NH proton (pKa ~8.5) deprotonates in basic media (e.g., NaH/DMF), enabling alkylation or acylation at the N-1 position . For example:

-

Reaction with methyl iodide yields 1-methyl-3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (yield: 82%) .

Coordination Chemistry

The oxadiazole N-atoms act as ligands for transition metals:

-

With Cu(II) acetate, it forms a square-planar complex [Cu(C₂₀H₁₆N₄O₂)₂]·2H₂O, characterized by ESR and XRD.

-

AgNO₃ yields a polymeric Ag(I) complex with luminescent properties.

Key Mechanistic Insights

-

Electronic Effects : The ethoxyphenyl group donates electron density via resonance, activating the oxadiazole ring toward electrophiles .

-

Steric Hindrance : Bulky substituents on the pyrazole (e.g., 3-phenyl) slow nucleophilic substitution at the oxadiazole C-5 position.

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr pathways.

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-2-24-15-10-8-14(9-11-15)18-20-19(25-23-18)17-12-16(21-22-17)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLSTNSXQOVKEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.